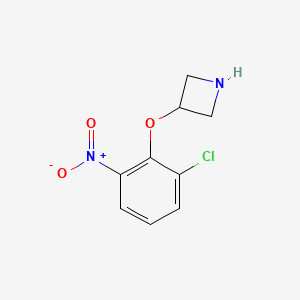

3-(2-Chloro-6-nitrophenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-chloro-6-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-7-2-1-3-8(12(13)14)9(7)15-6-4-11-5-6/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENZWSHWIWRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-chloro-6-nitrophenoxy)azetidine typically involves two key steps:

- Formation of the azetidine ring or use of a preformed azetidine intermediate.

- Attachment of the 2-chloro-6-nitrophenoxy substituent via nucleophilic substitution or coupling reactions.

The azetidine ring can be constructed via intramolecular cyclization, ring expansion, or rearrangement reactions, while the phenoxy substituent is introduced by reacting azetidine derivatives with appropriately substituted chloronitrophenol derivatives.

Preparation of Azetidine Core

Several methods exist for synthesizing azetidine rings, which can be adapted to prepare substituted azetidines such as this compound:

Aziridine to Azetidine Ring Expansion :

De Kimpe et al. reported the synthesis of 3-methoxyazetidines via aziridine ring rearrangement under reductive conditions (sodium borohydride in methanol), involving cyclization of imines to aziridines followed by ring expansion to azetidines. This method can be adapted to introduce various substituents on the azetidine ring, although yields can be moderate due to competing isomerization side reactions.Intramolecular Aminolysis of Epoxides :

A recent method involves La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines with high regioselectivity and yields (up to 81%). This method uses mild conditions and can be tailored to introduce functional groups on the azetidine ring.Ring Expansion of Chloroazetidines :

Palladium-catalyzed CH activation strategies have been used to functionalize azetidine rings, including the synthesis of 2,3-substituted azetidines, which could be precursors for further substitution.

Representative Preparation Procedure (Hypothetical Based on Literature)

Analytical and Research Data Summary

Notes and Considerations

- The preparation of this compound requires strict anhydrous and inert atmosphere conditions to prevent hydrolysis and side reactions.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography are standard.

- The choice of solvent and temperature critically affects the regioselectivity and yield of the nucleophilic aromatic substitution step.

- Advanced catalytic methods (e.g., La(OTf)3 catalysis) offer improved selectivity and milder reaction conditions for azetidine ring formation.

- The presence of electron-withdrawing groups (nitro and chloro) on the phenoxy ring facilitates nucleophilic substitution but may also increase sensitivity to reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-nitrophenoxy)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with various functional groups replacing the chloro group.

Reduction: 3-(2-Amino-6-nitrophenoxy)azetidine.

Oxidation: Oxidized derivatives of the phenoxy ring.

Scientific Research Applications

Pharmaceutical Development

Application Summary:

3-(2-Chloro-6-nitrophenoxy)azetidine is explored for its potential as a scaffold in drug discovery, particularly for developing new antibiotics and other therapeutic agents. Its unique structure allows it to serve as a chiral template in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals.

Experimental Procedures:

The compound undergoes asymmetric synthesis techniques, often utilizing chiral catalysts or auxiliaries to induce stereochemistry in target molecules. Controlled conditions are maintained to ensure high enantiomeric excess in the resulting compounds.

Results and Outcomes:

Research indicates that this azetidine derivative has contributed to producing compounds with significant biological activity, enhancing the efficacy of drug candidates in preclinical trials.

Nanotechnology

Application Summary:

In nanotechnology, this compound is investigated for constructing nanoscale structures used in drug delivery systems and nanodevices.

Experimental Procedures:

The azetidine is employed in self-assembly processes or as a precursor for synthesizing nanoparticles. Parameters such as pH, temperature, and concentration are meticulously controlled to optimize the synthesis process.

Results and Outcomes:

The use of this compound has shown promise in creating stable nanoparticles that can be utilized for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Biochemistry

Application Summary:

This compound is utilized in bioconjugation techniques to link biomolecules with synthetic probes, improving the detection and analysis of biological processes.

Experimental Procedures:

this compound is conjugated with fluorescent dyes or other markers to proteins or nucleic acids. Precise control over reaction conditions is essential to maintain the biological activity of the conjugates.

Results and Outcomes:

Bioconjugates formed using this compound have demonstrated improved stability and specificity in various assays, facilitating advancements in biochemical research and diagnostics.

Material Science

Application Summary:

In material science, this compound contributes to developing coatings with antibacterial and antimicrobial properties. These coatings are crucial in healthcare settings to prevent infections.

Experimental Procedures:

The azetidine is incorporated into polymer matrices or surface treatments, followed by rigorous testing against bacterial cultures to evaluate efficacy.

Results and Outcomes:

Coatings containing this compound have shown significant effectiveness in reducing microbial growth on surfaces, indicating their potential for use in medical devices and hospital environments.

Environmental Chemistry

Application Summary:

this compound plays a role in creating materials capable of adsorbing carbon dioxide, aiding in greenhouse gas mitigation efforts.

Experimental Procedures:

Materials are synthesized by integrating the azetidine into frameworks designed to trap CO2 molecules. Conditions such as pressure and temperature are optimized for maximum adsorption efficiency.

Results and Outcomes:

Research indicates that materials developed using this compound can effectively capture CO2, contributing to environmental sustainability initiatives.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Scaffold for drug discovery; chiral template for enantiomeric synthesis | Enhanced biological activity in drug candidates |

| Nanotechnology | Construction of nanoscale structures for drug delivery | Stable nanoparticles for targeted therapy |

| Biochemistry | Bioconjugation techniques for linking biomolecules | Improved stability and specificity in assays |

| Material Science | Development of antibacterial coatings | Significant reduction of microbial growth |

| Environmental Chemistry | Creation of CO2 adsorbing materials | Effective capture of greenhouse gases |

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-nitrophenoxy)azetidine is influenced by its structural features. The azetidine ring, due to its ring strain, is reactive and can participate in various chemical transformations. The chloro and nitro groups also contribute to its reactivity and interactions with other molecules. The compound can interact with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The most direct structural analogue is 3-(3-Nitrophenoxy)azetidine hydrochloride (CAS: 1373253-27-0), a hydrochloride salt derivative with a nitro group at the meta (3rd) position of the phenoxy ring . Other structurally related compounds include halogenated amines (e.g., 3,5-Dibromo-N,N-dimethylpyrazin-2-amine) and nitriles (e.g., 2-Amino-5-isopropylbenzonitrile), though these differ significantly in core structure and functional groups .

Key Comparative Properties

| Property | 3-(2-Chloro-6-nitrophenoxy)azetidine | 3-(3-Nitrophenoxy)azetidine hydrochloride |

|---|---|---|

| Molecular Formula | C₉H₈ClN₃O₃ | C₉H₁₀Cl₂N₃O₃ (free base: C₉H₉N₃O₃ + HCl) |

| Molecular Weight | 253.63 g/mol | 290.10 g/mol (calculated) |

| Substituent Positions | 2-Cl, 6-NO₂ (ortho/para) | 3-NO₂ (meta) |

| Salt Form | Free base | Hydrochloride |

| Solubility | Likely low in water | Enhanced due to ionic hydrochloride form |

| Stability | Moderate (ortho-nitro may reduce stability) | Higher (meta-nitro and salt improve stability) |

| Applications | Agrochemical intermediates, drug discovery | Pharmaceutical R&D (improved bioavailability) |

Electronic and Steric Effects

- Nitro Group Position: The ortho-nitro group in this compound creates stronger electron-withdrawing effects compared to the meta-nitro isomer.

- Steric Hindrance : The ortho -chlorine substituent introduces steric bulk near the azetidine linkage, which may hinder interactions with enzymes or receptors. In contrast, the meta -nitro derivative lacks this hindrance, possibly enhancing binding affinity in biological systems.

Pharmacological and Industrial Relevance

- This compound: The ortho/para substitution pattern is uncommon in pharmaceuticals but may be advantageous in agrochemicals, where steric effects improve pest-target selectivity.

- 3-(3-Nitrophenoxy)azetidine hydrochloride: The hydrochloride salt’s solubility makes it more suitable for drug formulation, while the meta-nitro group aligns with typical pharmacophore designs for kinase inhibitors or antimicrobial agents .

Research Findings and Trends

- Synthetic Accessibility: The ortho-substituted nitrochlorophenoxy group in this compound complicates synthesis due to competing resonance effects, whereas meta-substituted derivatives are more straightforward to isolate .

Biological Activity

3-(2-Chloro-6-nitrophenoxy)azetidine is a synthetic compound characterized by its azetidine ring, which features both chloro and nitro substituents on a phenoxy group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, nanotechnology, and biochemistry.

This compound is synthesized through multi-step organic reactions that involve the formation of the azetidine ring and the introduction of substituents. The synthesis typically includes:

- Formation of the Azetidine Ring : This involves cyclization reactions that yield the four-membered nitrogen-containing heterocycle.

- Substitution Reactions : The introduction of chloro and nitro groups is achieved through electrophilic aromatic substitution or similar methodologies.

The compound's reactivity can be attributed to the electron-withdrawing effects of the nitro group and the steric hindrance introduced by the chloro substituent, influencing its interaction with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism often involves destabilization of microtubules, similar to other known anticancer agents .

- Bioconjugation Applications : It has been utilized in bioconjugation techniques to enhance the detection and analysis of biomolecules. By linking fluorescent dyes to proteins or nucleic acids, researchers have improved assay stability and specificity.

- Nanotechnology Applications : The compound is being explored for its role in constructing nanoscale structures for drug delivery systems. Its ability to participate in self-assembly processes makes it a valuable candidate in nanomedicine.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity :

-

Bioconjugation Efficacy :

- Research highlighted its use in creating stable bioconjugates, enhancing the detection capabilities in biochemical assays. The conjugates displayed improved specificity for target biomolecules, facilitating advancements in diagnostic applications.

-

Nanostructure Formation :

- Investigations into its application in nanotechnology revealed that this compound could serve as a precursor for nanoparticles used in targeted drug delivery systems. Parameters such as pH and temperature were optimized to maximize yield and functionality.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroazetidine | Simple azetidine with chlorine | Basic structure without additional functionality |

| 6-Nitroazetidine | Azetidine with nitro group | Focus on nitro substitution effects |

| 4-Acetylazetidine | Acetyl group on azetidine | Explores acetylation effects |

| 3-(2-Nitrophenoxy)azetidine | Nitrophenoxy substitution | Similar phenoxy structure but different substituent |

The combination of both chloro and nitro groups on the phenoxy moiety enhances the compound's reactivity and biological activity compared to other azetidines.

Q & A

Q. What computational strategies are effective for modeling the reactivity and electronic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathways. Molecular dynamics (MD) simulations can predict solvation effects and conformational flexibility. Validate models against experimental spectroscopic and kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.